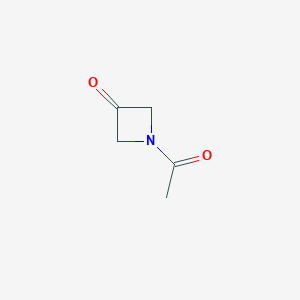![molecular formula C13H11N3O3 B180276 1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid CAS No. 164329-73-1](/img/structure/B180276.png)
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid” is a chemical compound with the molecular formula C13H11N3O3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.3 . It is a solid substance and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are related to the compound , have been synthesized and tested for cytotoxic activities against cancer cell lines such as murine P388 leukemia and human Jurkat leukemia. Some compounds showed potent cytotoxicity, indicating potential application in cancer therapy (Deady et al., 2003).
GABAA/Benzodiazepine Receptor Interaction
Imidazo[1,5-a]quinoxaline amides and carbamates, which are structurally related to the compound, have been found to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. These compounds represent a new class that could be important for neurological studies and possibly for the development of new therapeutic agents (Tenbrink et al., 1994).
DNA Adduct Formation and Carcinogenic Potential
The compound's close relatives have been studied for their ability to form DNA adducts in human mammary epithelial cells. This process is essential for understanding the mutagenic and carcinogenic potential of these compounds, which are present in the human diet or environment (Carmichael et al., 1996).
AMPA Receptor Antagonists
Analogues of 7-chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid, which is structurally similar to the compound , have been synthesized and evaluated as selective AMPA receptor antagonists. This has implications for the treatment of neurological disorders such as epilepsy (Catarzi et al., 2004).
Synthesis and Reactions
Research has been conducted on organic syntheses based on 2-Oxoglutaric Acid, involving reactions with quinoxaline derivatives, which are relevant to the synthesis and potential applications of the compound (Blitzke et al., 1993).
Mutagenicity Studies
Studies have been done on the mutagenicity of imidazo[4,5-f]quinoline derivatives, which are related to the compound. These studies are important for understanding the potential health risks associated with exposure to such compounds (Nagao et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-6-3-4-8-9(5-6)16-7(2)10(13(18)19)15-11(16)12(17)14-8/h3-5H,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVGWYSZEWCQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=NC(=C(N23)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)


![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)





![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)


